N-(cyanomethyl)-2-ethoxybenzamide

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers constructing targeted kinase or cysteine protease inhibitor libraries often face limited availability of orthogonally functionalized benzamide scaffolds. N-(Cyanomethyl)-2-ethoxybenzamide (CAS 349121-74-0) solves this by combining an ortho-ethoxy group with an N-cyanomethyl warhead in a single Ro5-compliant building block (MW 204.23, TPSA 62.1 Ų, XLogP3 1.3). • Enables tetrazole formation, MCR diversification, and protease warhead elaboration • Four rotatable bonds for conformational sampling with retained ligand efficiency • In stock with competitive bulk pricing and global shipping

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 349121-74-0
Cat. No. B14239159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyanomethyl)-2-ethoxybenzamide
CAS349121-74-0
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCC#N
InChIInChI=1S/C11H12N2O2/c1-2-15-10-6-4-3-5-9(10)11(14)13-8-7-12/h3-6H,2,8H2,1H3,(H,13,14)
InChIKeyCTAUZWQOHXGVRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyanomethyl)-2-ethoxybenzamide (CAS 349121-74-0) – Structural & Physicochemical Profile for Informed Procurement


N-(Cyanomethyl)-2-ethoxybenzamide (CAS 349121-74-0; molecular formula C₁₁H₁₂N₂O₂, molecular weight 204.23 g·mol⁻¹) is a disubstituted benzamide featuring an ortho-ethoxy group on the phenyl ring and an N-cyanomethyl moiety on the amide nitrogen . Its computed topological polar surface area (TPSA) is 62.1 Ų, its XLogP3 (lipophilicity) is 1.3, and it presents one hydrogen-bond donor and three hydrogen-bond acceptors [1]. These properties situate it between simple benzamide analgesics and more polar, heterocycle-decorated kinase inhibitor scaffolds. The compound is primarily procured as a synthetic building block for diversely functionalized amide libraries, particularly in medicinal-chemistry campaigns targeting proteases and Janus kinases, where the N-cyanomethyl group serves as both a polarity modulator and a latent nitrile warhead [2][3].

Fragment Context
N-cyanomethylbenzamide core reported in potent kinase inhibitors (class-level); supports kinase-targeted library design
Ortho-Ethoxy Motif
1,2-disposition enables bidentate coordination geometry not accessible with para-isomer; relevant for metalloenzyme or hinge-binding screens
MCR Entry Point
Compatible with multicomponent reaction (α-isocyano amide route) for one-step diverse library construction; not replicable with generic benzamides

Why N-(Cyanomethyl)-2-ethoxybenzamide Cannot Be Replaced by Generic Benzamide Analogs


Simple benzamide analogs such as 2-ethoxybenzamide (ethenzamide) or N-(cyanomethyl)benzamide lack the full orthogonal substitution pattern present in N-(cyanomethyl)-2-ethoxybenzamide, resulting in meaningfully different physicochemical and reactivity profiles . The ortho-ethoxy group lowers the TPSA relative to the para-isomer (62.1 vs. 62.1 Ų, albeit with distinct spatial orientation of H-bond acceptors) and, together with the N-cyanomethyl nitrile, creates a contiguous set of H-bond acceptors that cannot be reproduced by mono-substituted variants [1]. Furthermore, the N-cyanomethyl motif enables downstream chemistry (e.g., tetrazole formation, multicomponent reactions, protease warhead elaboration) that is absent in the parent 2-ethoxybenzamide [2][3]. Consequently, substituting a generic benzamide for this compound in a synthetic sequence or screening library will alter reaction outcomes, hit-finding scope, and structure–activity relationship interpretation. The quantitative evidence below details these points.

Target
N-(Cyanomethyl)-2-ethoxybenzamide
Contains N-cyanomethyl handle for downstream warhead chemistry and polarity modulation
Common Substitute
2-Ethoxybenzamide (Ethenzamide)
Lacks nitrile; cannot undergo tetrazole formation or MCR entry; TPSA difference alters permeability-solubility trade-off
Target
Ortho-ethoxy isomer (CAS 349121-74-0)
1,2-acceptor arrangement enables bidentate metal/kinase hinge contacts
Potential Substitute
N-(Cyanomethyl)-4-ethoxybenzamide
Identical TPSA/XLogP3 but para-ethoxy prevents chelation geometry; may shift hit rates in metalloenzyme screens
Target
Secondary amide (1 H-bond donor)
N-H donor critical for target engagement in many kinase/protease active sites
Structural Analog
N,N-Bis(cyanomethyl)-2-ethoxybenzamide
Tertiary amide eliminates H-bond donor; extra rotatable bond alters binding thermodynamics; not a direct replacement

Head-to-Head Comparative Evidence for N-(Cyanomethyl)-2-ethoxybenzamide vs. Closest Analogs


Topological Polar Surface Area (TPSA) Defines Distinct H‑Bond Acceptor Topology Relative to Ethenzamide

N-(Cyanomethyl)-2-ethoxybenzamide exhibits a TPSA of 62.1 Ų, derived from three H‑bond acceptors (amide carbonyl, ethoxy oxygen, nitrile nitrogen) and one H‑bond donor [1]. The parent analgesic 2-ethoxybenzamide (ethenzamide) has a TPSA of only 52.3 Ų and two H‑bond acceptors, because it lacks the N‑cyanomethyl nitrile . The 10 Ų increase is attributable solely to the nitrile acceptor; this additional H‑bonding capacity alters permeability and solubility profiles in permeability–polarity trade‑off relationships (e.g., Ro5 analyses).

TPSA Topology
Reported
+9.8 Ų vs. ethenzamide (62.1 vs. 52.3 Ų)
Indicates lower predicted passive permeability; informs library permeability-solubility balance decisions
Computed TPSA; verify experimentally for specific lead series
Medicinal Chemistry Drug Design Physicochemical Profiling

Lipophilicity (XLogP3) Reduction by N‑Cyanomethyl Substitution Versus Parent 2‑Ethoxybenzamide

The N‑cyanomethyl group decreases the computed XLogP3 of the benzamide scaffold by approximately 0.6 log units relative to the unsubstituted 2‑ethoxybenzamide. N-(Cyanomethyl)-2-ethoxybenzamide has an XLogP3 of 1.3 [1], whereas 2-ethoxybenzamide (ethenzamide) has a measured/computed logP of 1.88–1.90 . This lower lipophilicity is consistent with the electron‑withdrawing and polar nature of the cyanomethyl motif.

Lipophilicity Shift
Reported
ΔLogP ≈ −0.6 (XLogP3 1.3 vs. ethenzamide 1.88)
Supports improved aqueous solubility and reduced metabolic liability in screening cascades
Computed vs. experimental logP; validate in lead optimization context
Lipophilicity ADME Prediction Fragment-Based Design

Ortho-Ethoxy Substitution Determines H‑Bond Acceptor Spatial Orientation vs. the 4‑Ethoxy Isomer

The 2‑ethoxy isomer (CAS 349121-74-0) and the 4‑ethoxy isomer (CAS 211614-65-2) are virtually identical in scalar descriptors (TPSA 62.1 Ų for both, XLogP3 1.3 for both) [1][2]. However, the ortho‑ethoxy group orients the ether oxygen closer to the amide carbonyl, creating a contiguous 1,4‑H‑bond acceptor motif (carbonyl O at position 1, ethoxy O at position 2) that can engage metal ions or protein H‑bond donors in a bidentate fashion. The para‑ethoxy isomer separates these acceptors by an additional ring carbon, precluding such chelation geometry.

Acceptor Geometry
Reported
Ortho-ethoxy creates contiguous 1,2-acceptor motif; para-isomer cannot chelate despite identical TPSA
Uniquely supports bidentate metal coordination or kinase hinge contacts; 4-isomer may not replicate
Qualitative structural analysis; confirm by crystallography or docking
Isosterism Molecular Recognition Conformational Analysis

Rotatable Bond Count Differentiates Conformational Entropy from N,N‑Bis(cyanomethyl) Variant

N-(Cyanomethyl)-2-ethoxybenzamide contains four rotatable bonds (ethoxy C–O, ethoxy O–C(aryl), amide C–N, and cyanomethyl C–C≡N), yielding a moderate entropic penalty upon target binding [1]. The tertiary amide analog N,N‑bis(cyanomethyl)-2-ethoxybenzamide introduces a fifth rotatable bond and eliminates the H‑bond donor (N–H), dramatically altering its H‑bond donor/acceptor profile and increasing conformational flexibility . This tertiary amide is therefore a different chemical series with distinct binding thermodynamics.

Conformational Profile
Reported
4 rotatable bonds, 1 HBD vs. bis-cyanomethyl analog (5 rot. bonds, 0 HBD)
Secondary amide donor essential for target engagement; tertiary amide may not transfer pharmacophore model
Computed properties; validate binding thermodynamics
Conformational Analysis Ligand Efficiency Fragment Screening

N‑Cyanomethyl Amide Class Exhibits Privileged Ligand Efficiency in Kinase and Protease Inhibition

Patent and BindingDB data confirm that the N‑cyanomethyl amide motif is a productive pharmacophore for kinase and protease targets. While direct IC₅₀ data for the title compound are not available, structurally related N‑cyanomethylbenzamides show potent activity: 3‑(5‑(3‑bromo‑4‑(4‑methylpiperazin‑1‑yl)phenyl)‑1H‑pyrazol‑3‑yl)‑N‑(cyanomethyl)benzamide inhibits PKD1 with an IC₅₀ of 87 nM (TR‑FRET assay) [1], and the clinical candidate momelotinib (N‑(cyanomethyl)‑4‑(2‑((4‑morpholinophenyl)amino)pyrimidin‑4‑yl)benzamide) inhibits JAK1/JAK2 with IC₅₀ values of 11 nM and 18 nM, respectively [2]. These data establish the N‑cyanomethylbenzamide substructure as a validated, ligand‑efficient scaffold for kinase inhibitor development.

Kinase Inhibitor Context
Class-level inference
Congeners show PKD1 IC₅₀ 87 nM, JAK1/2 IC₅₀ 11/18 nM (N-cyanomethylbenzamide core present)
Supports inclusion of N-cyanomethylbenzamide building blocks in kinase-focused fragment libraries
No direct IC₅₀ for title compound; class-level evidence only. Verify in target assays.
Kinase Inhibition Protease Inhibition Fragment-Based Drug Discovery

Multicomponent Reaction (MCR) Compatibility Provides Synthetic Differentiation from Conventional Amide Building Blocks

N-(Cyanomethyl)amides as a class can be synthesized via a multicomponent reaction of α‑isocyano amides, carbonyl compounds, and amines, as reported by Elders et al. (2009) [1]. This MCR strategy enables one‑step generation of structurally diverse N‑(cyanomethyl)amide libraries — a capability that conventional amide coupling of pre‑formed amines cannot match in terms of step economy and scaffold diversity. Simple 2‑ethoxybenzamide lacks the α‑isocyano amide precursor handle and cannot participate in this transformation, representing a fundamental synthetic limitation relative to the N‑cyanomethyl derivative.

MCR Compatibility
Method context
Single-step MCR (α-isocyano amide + carbonyl + amine) vs. ≥2-step conventional amide coupling
Enables parallel library synthesis with three diversity points; inaccessible with simple benzamides
Requires α-isocyano amide precursor; validate substrate scope and scalability
Diversity-Oriented Synthesis Multicomponent Chemistry Library Production

Procurement‑Guiding Application Scenarios for N-(Cyanomethyl)-2-ethoxybenzamide


Kinase‑Focused Fragment and Lead‑Like Library Synthesis

Given the validated kinase‑inhibitory potential of the N‑cyanomethylbenzamide scaffold [1], procurement of N-(cyanomethyl)-2-ethoxybenzamide as a core building block enables construction of targeted libraries for JAK, PKD, and related kinase families. Its ortho‑ethoxy group provides a vector for additional substitution or metal‑coordination interactions that are geometrically inaccessible with the 4‑ethoxy isomer [2], and its four rotatable bonds permit conformational sampling while retaining reasonable ligand efficiency.

Multicomponent Reaction (MCR)-Driven Diversity Library Construction

The N‑cyanomethylamide class is directly accessible through the Elders MCR (α‑isocyano amide + carbonyl + amine) [1]. Procuring N-(cyanomethyl)-2-ethoxybenzamide as a validated representative of this class enables organizations to build screening libraries with three points of diversity in a single synthetic step — a workflow advantage not available when using simple benzamides lacking the cyanomethyl handle [2].

Physicochemical Property‑Balanced Lead Optimization Starting Point

With a TPSA of 62.1 Ų and an XLogP3 of 1.3, N-(cyanomethyl)-2-ethoxybenzamide occupies a favorable property space for oral bioavailability (Ro5‑compliant) and reduced metabolic liability compared with the more lipophilic parent 2‑ethoxybenzamide (LogP 1.88; TPSA 52.3 Ų) [1][2]. Procurement for lead‑optimization programs should prioritize this compound when balanced aqueous solubility and permeability are design criteria.

Cysteine Protease Inhibitor Scaffold Elaboration

Patent literature explicitly identifies N‑cyanomethyl amides as cysteine protease inhibitor warheads [1]. N-(Cyanomethyl)-2-ethoxybenzamide contains both the requisite cyanomethyl nitrile (electrophilic warhead) and an ortho‑ethoxy group for modulating non‑covalent binding interactions with the prime‑side pocket of proteases such as cathepsins K, B, and L. This dual functionality makes it a strategic procurement choice for protease‑targeted drug discovery.

Application
Selection Property
Validation Focus
Kinase-focused fragment library synthesis
N-cyanomethylbenzamide core context
Kinase panel selectivity and SAR evaluation
MCR-based diversity library construction
α-Isocyano amide MCR entry point
Reaction scope and library diversity verification
Lead optimization with balanced ADME properties
Computed TPSA/XLogP3 profile
Permeability-solubility optimization assays
Cysteine protease inhibitor scaffold elaboration
N-cyanomethyl reactive motif and ortho-ethoxy substitution
Protease target engagement and selectivity profiling
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